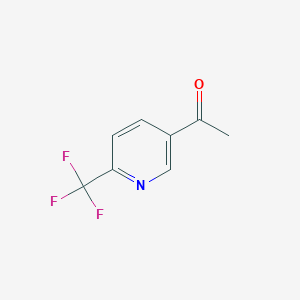

1-(6-(Trifluorometil)piridin-3-il)etanona

Descripción general

Descripción

“1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 358780-14-0. It has a molecular weight of 189.14 . The IUPAC name for this compound is 1-[6-(trifluoromethyl)-3-pyridinyl]ethanone .

Molecular Structure Analysis

The InChI code for “1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone” is 1S/C8H6F3NO/c1-5(13)6-2-3-7(12-4-6)8(9,10)11/h2-4H,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 189.13 g/mol . The compound has a topological polar surface area of 30 Ų .Aplicaciones Científicas De Investigación

Aplicaciones agroquímicas

Los derivados de trifluorometilpiridina (TFMP), que incluyen "1-(6-(Trifluorometil)piridin-3-il)etanona", se utilizan ampliamente en la industria agroquímica . El principal uso de los derivados de TFMP es en la protección de los cultivos contra las plagas . Fluazifop-butilo fue el primer derivado de TFMP introducido en el mercado agroquímico, y desde entonces, más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .

Aplicaciones farmacéuticas

Los derivados de TFMP también se utilizan en la industria farmacéutica . Cinco productos farmacéuticos que contienen la parte TFMP han obtenido la aprobación de comercialización, y muchos candidatos están actualmente en ensayos clínicos . Por ejemplo, Travoprost, un análogo de PGF2α y un potente agonista del receptor de prostaglandina F, contiene el grupo TFMP y se utiliza para el tratamiento del glaucoma .

Aplicaciones veterinarias

En la industria veterinaria, dos productos que contienen la parte TFMP han obtenido la aprobación de comercialización . Estos productos aprovechan las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas de la parte piridina .

Intermediario en química sintética

“this compound” se utiliza como bloque de construcción en química sintética. Se puede utilizar para introducir grupos TFMP dentro de otras moléculas. El principal resultado del uso de este compuesto en química sintética es el desarrollo de nuevos compuestos con propiedades únicas.

Aplicaciones en la ciencia de los materiales

Las propiedades únicas de "this compound" encuentran aplicaciones en diversos campos, incluida la ciencia de los materiales. El grupo trifluorometilo contribuye a la estabilidad y al rendimiento de los materiales.

Desarrollo de productos químicos orgánicos fluorados

El desarrollo de productos químicos orgánicos fluorados se está convirtiendo en un tema de investigación cada vez más importante . Más del 50% de los pesticidas lanzados en las últimas dos décadas han sido fluorados . Alrededor del 40% de todos los pesticidas que contienen flúor que se comercializan actualmente contienen un grupo trifluorometilo .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .

Mecanismo De Acción

Mode of Action

It is suggested that it could be used as a novel gpr119 agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell, which in this case would be the GPR119 receptor.

Biochemical Pathways

If it acts as a GPR119 agonist, it may be involved in regulating glucose homeostasis and enhancing insulin secretion

Result of Action

As a potential GPR119 agonist, it might stimulate insulin secretion, contributing to the regulation of blood glucose levels . More research is needed to confirm these effects and understand the compound’s overall impact on cellular function.

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature .

Propiedades

IUPAC Name |

1-[6-(trifluoromethyl)pyridin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-5(13)6-2-3-7(12-4-6)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUKVLRFGMDIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619317 | |

| Record name | 1-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358780-14-0 | |

| Record name | 1-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-Trifluoromethyl-pyridin-3-yl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)

![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)

![3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid](/img/structure/B1323336.png)

![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)

![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)

![1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid](/img/structure/B1323339.png)